molecular formula C6H5ClFN B062967 4-Chloro-5-fluoro-2-methylpyridine CAS No. 169750-95-2

4-Chloro-5-fluoro-2-methylpyridine

Cat. No. B062967
M. Wt: 145.56 g/mol
InChI Key: WFWCXLYGQBLSGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5-fluoro-2-methylpyridine and related compounds typically involves multi-step chemical processes, incorporating halogenation, nitration, and functional group transformations. For example, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be synthesized using halogen dance reactions, demonstrating the complex synthetic routes available for halogenated pyridines (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-2-methylpyridine and its derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The conformational analysis of related compounds shows the influence of substituents on the pyridine ring's structure and reactivity (Ribet et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. For instance, Suzuki coupling reactions have been used to generate C-C coupled compounds using 5-fluoro-6-methylpyridin-2-ylboronic acid, demonstrating the versatility of halogenated pyridines in cross-coupling reactions (Manojkumar et al., 2013).

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: 4-Chloro-5-fluoro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application or Experimental Procedures: The synthesis of TFMP involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethylpyridines

  • Summary of the Application: Trifluoromethylpyridines (TFMP) are important structural motifs in active agrochemical and pharmaceutical ingredients . 4-Chloro-5-fluoro-2-methylpyridine can be used in the synthesis of these compounds .
  • Methods of Application or Experimental Procedures: Various methods of synthesizing TFMP have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Fluorinated Pyridines

  • Summary of the Application: Fluorinated pyridines are widely used in the fields of agrochemicals, pharmaceuticals, and functional materials . 4-Chloro-5-fluoro-2-methylpyridine can be used in the synthesis of various 2-, 3- or 4-fluoropyridines .
  • Methods of Application or Experimental Procedures: The synthesis of fluorinated pyridines involves various methods .
  • Results or Outcomes: The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Pesticide Intermediate

  • Summary of the Application: 2-Chloro-5-methylpyridine is a pesticide intermediate . Its synthesis by many methods has been reported .
  • Methods of Application or Experimental Procedures: The synthesis of 2-Chloro-5-methylpyridine involves various methods .
  • Results or Outcomes: It is used in the synthesis of 2-methylthio-5-pyridinemethylene amine .

Synthesis of Various Fluoropyridines

  • Summary of the Application: 4-Chloro-5-fluoro-2-methylpyridine is applied for the synthesis of various 2-, 3- or 4-fluoropyridines .
  • Methods of Application or Experimental Procedures: The synthesis of fluorinated pyridines involves various methods .
  • Results or Outcomes: The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Safety And Hazards

4-Chloro-5-fluoro-2-methylpyridine is considered hazardous. It can cause skin irritation and serious eye damage . It is also harmful if inhaled, causing specific target organ toxicity in the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

4-chloro-5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWCXLYGQBLSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599242
Record name 4-Chloro-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2-methylpyridine

CAS RN

169750-95-2
Record name 4-Chloro-5-fluoro-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-5-fluoro-2-picoline-N-oxide (12.43 g, 76.93 mmol), from Step 7, was dissolved in 52 mL of glacial acetic acid in a 3-necked flask equiped with a mechanical stirrer, a condenser and a thermometer. Iron powder (6.45 g, 115.5 mmol) was added to the solution at ambient temperature and the reaction mixture was carefully heated to 35°-40° C. After 10 min at 30° C., an exothermic reaction took place which caused the reaction temperature to rise to 120° C. and the reaction mixture became a very dark brown-colored solution. The flask was transferred to a cold water bath and the temperature of the solution brought down to ambient. The reaction mixture was then poured over ice. The resultant aqueous mixture was adjusted to pH 9 with potassium carbonate and steam distilled. The aqueous distillate collected at 92°-96° C. was extracted with three portions of methylene chloride. The combined organic extract was dried over anhydrous sodium sulfate, filtered and distilled to afford 15.91 g (71% yield) of the title compound, b.p. 138°-140° C.; MS GC-MS M/Z: 146 (M+H)+ ; 1H NMR (CDCl3) d 2.53 (s, 3H), 7.23 (d, 1H, J=6.0 Hz), 8.37 (s, 1H).
Quantity
12.43 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.45 g
Type
catalyst
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Ife, CA Dyke, DJ Keeling, E Meenan… - Journal of medicinal …, 1989 - ACS Publications
The benzimidazole sulfoxide class of antisecretory H+/K+-ATPase inhibitors need to possess high stability under neutral physiological conditions yet rearrange rapidly at low pH to the …
Number of citations: 55 pubs.acs.org

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